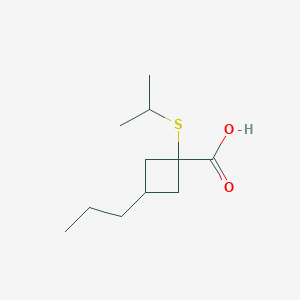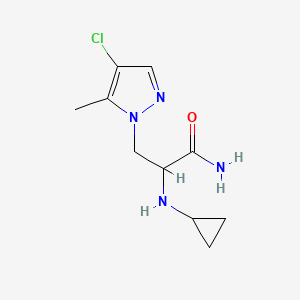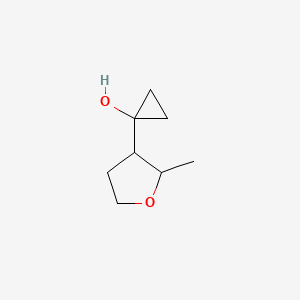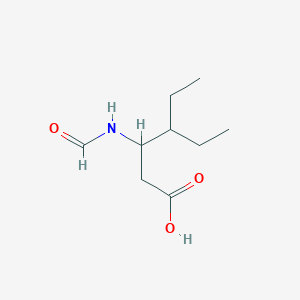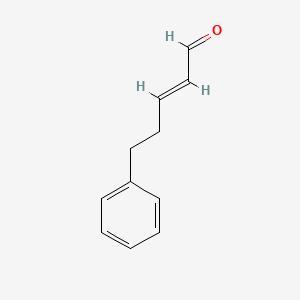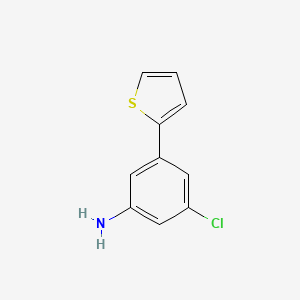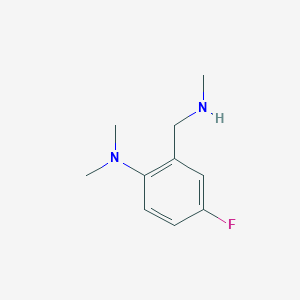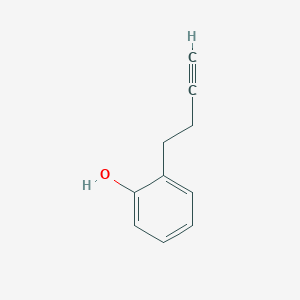![molecular formula C6H9N3O B13619631 {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol](/img/structure/B13619631.png)
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol is a heterocyclic compound that features a fused ring system containing both pyrrole and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines, followed by annellation to generate the desired fused ring system . The reaction conditions often include the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism by which {2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or modulating receptor activity . Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and exhibit various biological activities.
Pyrrolopyrazine derivatives: These compounds also contain fused pyrrole and pyrazine rings and are known for their antimicrobial and antitumor activities.
Uniqueness
{2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-4-yl}methanol is unique due to its specific ring structure and the presence of a methanol group, which can be further modified to create a wide range of derivatives with diverse properties and applications.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-ylmethanol |
InChI |
InChI=1S/C6H9N3O/c10-3-6-4-1-8-9-5(4)2-7-6/h1,6-7,10H,2-3H2,(H,8,9) |
InChIキー |
GZUAHCNBRUFOGQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=NN2)C(N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




